molecular formula C9H19NO B8706408 [4-(methoxymethyl)cyclohexyl]methanamine

[4-(methoxymethyl)cyclohexyl]methanamine

Cat. No.: B8706408
M. Wt: 157.25 g/mol
InChI Key: NRENAJZOQRQFBR-UHFFFAOYSA-N
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Description

[4-(methoxymethyl)cyclohexyl]methanamine is an organic compound characterized by a cyclohexane ring substituted with a methoxymethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(methoxymethyl)cyclohexyl]methanamine typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxymethyl group: This step often involves the use of methanol and formaldehyde under acidic or basic conditions to form the methoxymethyl group.

    Attachment of the methanamine group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(methoxymethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The cyclohexane ring can be reduced to form different hydrogenated derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Hydrogenated cyclohexane derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

[4-(methoxymethyl)cyclohexyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(methoxymethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexane ring provides structural stability, while the methoxymethyl group can modulate the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (4-(Methoxymethyl)cyclohexyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (4-(Methoxymethyl)cyclohexyl)amine: Lacks the methylene bridge present in [4-(methoxymethyl)cyclohexyl]methanamine.

    (4-(Methoxymethyl)cyclohexyl)methanoic acid: Contains a carboxylic acid group instead of a methanamine group.

Uniqueness

This compound is unique due to the presence of both a methoxymethyl group and a methanamine group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[4-(methoxymethyl)cyclohexyl]methanamine

InChI

InChI=1S/C9H19NO/c1-11-7-9-4-2-8(6-10)3-5-9/h8-9H,2-7,10H2,1H3

InChI Key

NRENAJZOQRQFBR-UHFFFAOYSA-N

Canonical SMILES

COCC1CCC(CC1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 454D (460 mg) in tetrahydrofuran (15 mL) was added 2M lithium aluminum hydride in tetrahydrofuran (2.252 mL) slowly. The reaction mixture was stirred at room temperature for 1 hour, refluxed for 1 hour and cooled. Sodium hydroxide (2 ml of 2M solution) and water (5 mL) was added. The solid was filtered off and washed with ether. The filtrate was concentrated. The residue was mixed with dichloromethane (50 mL) and the resulting mixture was dried over Na2CO3, filtered, and concentrated to provide the title compound.
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.252 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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